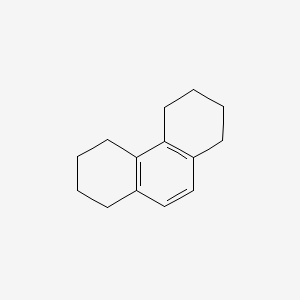

1,2,3,4,5,6,7,8-Octahydrophenanthrene

Descripción general

Descripción

Métodos De Preparación

1,2,3,4,5,6,7,8-Octahydrophenanthrene can be synthesized through several methods:

Hydrogenation of Phenanthrene: One common method involves the catalytic hydrogenation of phenanthrene under high pressure and temperature conditions.

Reduction of Phenanthrene Derivatives: Another approach is the reduction of phenanthrene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial production methods typically involve the hydrogenation process due to its efficiency and scalability .

Análisis De Reacciones Químicas

1,2,3,4,5,6,7,8-Octahydrophenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Substitution Reactions: It can undergo substitution reactions, particularly electrophilic aromatic substitution, although the reactivity is lower compared to phenanthrene due to the reduced aromaticity.

Aplicaciones Científicas De Investigación

Chemical Research and Synthesis

1,2,3,4,5,6,7,8-Octahydrophenanthrene serves as an important intermediate in organic synthesis. Its structural characteristics make it a valuable precursor for the synthesis of more complex organic molecules. For instance:

- Synthesis of Derivatives : It can be transformed into various derivatives through functionalization reactions. This versatility allows chemists to explore new compounds with potential biological activities or industrial applications .

- Building Block for Drug Development : The compound's framework is often used in the design of pharmaceuticals due to its ability to mimic certain biological structures .

Biological Applications

Research has indicated that this compound exhibits biological activity that can be harnessed in pharmacology:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial activity against various pathogens . This makes it a candidate for further exploration in drug development aimed at treating infections.

- Cell Culture and Analysis : It is utilized in cell culture studies where its biochemical properties can influence cellular responses. This application is particularly relevant in proteomics research where understanding protein interactions is crucial .

Environmental Chemistry

The compound has been studied for its environmental implications:

- Pollutant Behavior : As a polycyclic aromatic hydrocarbon (PAH), this compound's behavior in environmental matrices has been investigated to understand its persistence and degradation pathways in ecosystems .

- Toxicological Studies : Its potential toxicity and effects on living organisms are assessed to evaluate environmental risks associated with PAHs .

Material Science

In material science applications:

- Polymer Chemistry : The compound can be incorporated into polymers to enhance their mechanical properties or thermal stability. Its hydrophobic nature allows for the development of materials with specific surface characteristics .

- Nanotechnology : Research into nanostructured materials includes the use of this compound as a component in the synthesis of nanomaterials with unique electronic or optical properties .

Case Study 1: Antimicrobial Activity

A study published on the antimicrobial properties of octahydrophenanthrene derivatives demonstrated significant activity against Gram-positive bacteria. The research involved synthesizing various derivatives and testing their efficacy using standard microbiological methods.

Case Study 2: Environmental Persistence

Research focusing on the environmental behavior of octahydrophenanthrene analyzed its degradation under various conditions. The findings indicated that while it persists in certain environments due to its stable structure, it can be broken down by specific microbial communities.

Mecanismo De Acción

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene involves its interaction with various molecular targets. Due to its partially saturated structure, it can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and interactions with other molecules . The pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparación Con Compuestos Similares

1,2,3,4,5,6,7,8-Octahydrophenanthrene can be compared with other similar compounds such as:

1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis and trans): These stereoisomers have similar structures but differ in the spatial arrangement of their hydrogen atoms, leading to variations in their chemical behavior

This compound stands out due to its unique balance of saturation and aromaticity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP) is a polycyclic aromatic hydrocarbon with a partially saturated structure that has garnered attention for its potential biological activities. Its unique chemical properties suggest possible applications in pharmacology and medicinal chemistry. This article reviews the biological activity of OHP, including its mechanisms of action, therapeutic potential, and relevant case studies.

OHP is characterized by its unique structural features that distinguish it from fully aromatic compounds like phenanthrene. The saturation of its rings reduces its aromaticity and alters its reactivity. OHP can undergo various chemical reactions including oxidation to form phenanthrenequinone derivatives and substitution reactions typical of aromatic compounds .

Mechanisms of Biological Activity

The biological activity of OHP is attributed to several mechanisms:

- Interaction with Biomolecules : OHP can interact with various molecular targets due to its ability to participate in hydrogen bonding and van der Waals interactions. This may influence biochemical pathways and cellular processes.

- Antioxidant Activity : Some studies suggest that OHP exhibits antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases.

- Anti-cancer Properties : Its structural similarity to bioactive natural products positions OHP as a potential scaffold for developing anti-cancer agents. Research indicates that derivatives of OHP may inhibit tumor growth and promote apoptosis in cancer cells.

1. Anti-cancer Activity

A study published in the European Journal of Medicinal Chemistry explored the anti-cancer potential of OHP derivatives. The research indicated that certain modifications to the OHP structure enhanced cytotoxicity against various cancer cell lines. Specifically, derivatives demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| OHP Derivative A | MCF-7 (Breast) | 12.5 |

| OHP Derivative B | PC-3 (Prostate) | 10.0 |

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of OHP. In vitro studies showed that OHP reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role for OHP in treating inflammatory diseases.

3. Neuroprotective Effects

OHP has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. In animal models, treatment with OHP resulted in improved cognitive function and reduced neuroinflammation, indicating its potential as a therapeutic agent for neuroprotection.

Pharmacological Applications

The unique properties of OHP make it an attractive candidate for drug development:

- Drug Discovery : Researchers are exploring OHP as a scaffold for synthesizing novel therapeutic agents targeting cancer and neurodegenerative diseases.

- Biomarker Development : Given its biological activity, OHP derivatives may serve as biomarkers for disease states or therapeutic efficacy.

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,4,5,6,7,8-Octahydrophenanthrene in laboratory settings?

Basic Research Question

The compound is typically synthesized via catalytic hydrogenation of phenanthrene. Studies using NiMo-based catalysts (e.g., NiMo/HY zeolites) under hydrogen pressures of 5–15 MPa and temperatures of 300–350°C demonstrate selective hydrogenation pathways. The reaction proceeds through intermediates like 9,10-dihydrophenanthrene and 1,2,3,4-tetrahydrophenanthrene before reaching full saturation . Key parameters include catalyst loading (5–10 wt%), hydrogen flow rates, and reaction time (4–12 hours). Monitoring via GC-MS ensures tracking of intermediate formation and final product purity .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization requires multi-technique validation:

- GC-MS : Compare retention indices (e.g., 291.4–292.0 on SE-52 columns) and mass spectra (base peak at m/z 186.14) with NIST reference data .

- NMR : H NMR shows distinct signals for equatorial and axial hydrogens in the saturated rings (δ 1.2–2.5 ppm) .

- IR Spectroscopy : Absence of aromatic C=C stretching (~1600 cm) confirms full hydrogenation .

Cross-referencing these methods ensures structural confirmation and purity >98% .

Q. What thermodynamic properties of this compound are critical for reaction optimization?

Basic Research Question

Key properties include:

- Boiling Point : 568.2 K (295°C at 760 mmHg), critical for distillation and solvent selection .

- Enthalpy of Vaporization : Δ = 55.8 kJ/mol at 417 K, influencing volatility in gas-phase reactions .

- Proton Affinity : 846.2 kJ/mol, relevant for acid-catalyzed reactions and ion-molecule interactions .

These parameters guide reactor design (e.g., high-pressure systems for hydrogenation) and stability assessments under thermal stress .

Q. What are the competing reaction pathways observed during the catalytic hydrogenation of phenanthrene to octahydrophenanthrene?

Advanced Research Question

Two primary pathways exist:

- Path 1 : Sequential hydrogenation via 9,10-dihydrophenanthrene → asymmetrical-octahydrophenanthrene (ASYM). Favored on Ni-promoted MoS/γ-AlO catalysts due to steric accessibility .

- Path 2 : Hydrogenation via 1,2,3,4-tetrahydrophenanthrene (TetHPhe) → symmetrical-octahydrophenanthrene (SYM). Dominant on HY zeolites with Brønsted acid sites .

Catalyst choice (e.g., NiMo vs. FeW) and H partial pressure determine selectivity. GC-FID quantifies pathway dominance by tracking ASYM/SYM ratios .

Q. How do conformational isomers of octahydrophenanthrene influence its reactivity in hydrocarbon matrices?

Advanced Research Question

Conformational analysis reveals six isomers of perhydrophenanthrene, with chair-boat and boat-boat configurations affecting steric strain and hydrogenation rates . For this compound, the cis-fused rings exhibit higher stability (ΔG ≈ 5 kJ/mol lower than trans) due to reduced torsional strain. Molecular mechanics simulations (e.g., MM3 force fields) predict isomer distribution in hydrocarbon mixtures, critical for modeling reaction kinetics .

Q. What analytical challenges arise when distinguishing octahydrophenanthrene from structurally similar hydrogenated PAHs in complex mixtures?

Advanced Research Question

Co-elution with isomers (e.g., 1,2,3,4,4a,9,10,10a-octahydrophenanthrene) complicates GC analysis. Solutions include:

- High-Resolution GC : Use polar columns (e.g., SE-52) with temperature programming to separate isomers by boiling point differences (~2°C) .

- Mass Spectrometry : Differentiate via fragment patterns (e.g., m/z 168 for dihydro vs. m/z 186 for octahydro derivatives) .

- Retention Index Cross-Referencing : Compare experimental indices with NIST database values (e.g., 291.4 for octahydrophenanthrene) .

Q. How should researchers design experiments to investigate the protonation behavior of octahydrophenanthrene under varying conditions?

Methodological Guidance

- Gas-Phase Studies : Use ion cyclotron resonance (ICR) spectrometry to measure proton affinity (846.2 kJ/mol) and compare with anthracene derivatives (ΔPA ≈ 20 kJ/mol) .

- Solvent Effects : Conduct UV-Vis titration in acidic media (e.g., HSO) to track protonation-induced spectral shifts.

- Computational Methods : Apply DFT (e.g., B3LYP/6-311+G**) to map protonation sites and compare with experimental data .

Q. How to resolve discrepancies in reported enthalpy values for octahydrophenanthrene hydrogenation reactions?

Data Contradiction Analysis

Discrepancies in Δ (e.g., -250 kJ/mol in gas phase vs. -230 kJ/mol in solution) arise from:

- Catalyst Variability : NiMo vs. FeW catalysts alter activation barriers .

- Measurement Techniques : Gas-phase calorimetry vs. solution-phase equilibrium methods .

Controlled studies using standardized catalysts (e.g., NiMo/AlO) and in situ calorimetry under identical conditions (T = 300–350°C, P = 5 MPa) are recommended .

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLFGZFQTTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201363 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-97-3 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5325-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JV3P6WV3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.